molecular formula C24H44O4 B1583481 Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate CAS No. 84-71-9

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate

Cat. No.: B1583481
CAS No.: 84-71-9
M. Wt: 396.6 g/mol
InChI Key: DIMOQAGSNHTROK-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C24H44O4. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly noted for its application in polyvinyl chloride (PVC) products, where it helps to enhance the material’s properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through further purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed:

    Oxidation: Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Bis(2-ethylhexyl) cyclohexane-1,2-diol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular membranes.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.

    Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.

Mechanism of Action

The primary mechanism by which Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing the flexibility and workability of the material. The compound interacts with molecular targets such as polymer chains and cellular membranes, influencing their physical properties and stability.

Comparison with Similar Compounds

  • Diisononyl phthalate (DINP)
  • Di-2-propyl heptyl phthalate (DPHP)
  • Diisodecyl phthalate (DIDP)
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)
  • Dioctyl terephthalate (DOTP)
  • Citrate esters

Comparison: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is unique in its chemical structure, which provides distinct properties compared to other plasticizers. Unlike phthalate-based plasticizers, it is less likely to leach out of the polymer matrix, making it a safer alternative for applications in sensitive areas such as medical devices and food packaging. Additionally, its cyclohexane backbone offers enhanced thermal stability and resistance to degradation.

Properties

IUPAC Name

bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMOQAGSNHTROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861657
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-71-9
Record name Diisooctyl 1,2-cyclohexanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
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Record name 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the molecular structure of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate influence its dynamic behavior compared to other related phthalates?

A1: The study by [] investigated the impact of molecular structure on the dynamic properties of several phthalate-related liquids, including this compound. By employing ¹³C NMR spin−lattice relaxation times and nuclear Overhauser enhancements (NOE) measurements across a range of temperatures, the researchers were able to analyze the molecular motions of these compounds. The results revealed that this compound, due to its cyclohexane ring, exhibits distinct motional characteristics compared to other phthalates like Bis(2-ethylhexyl) isophthalate (DEHIP) and Bis(2-ethylhexyl) terephthalate (DEHTP) []. This highlights the significant role of structural variations within the molecular framework on the overall dynamic behavior of these compounds.

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